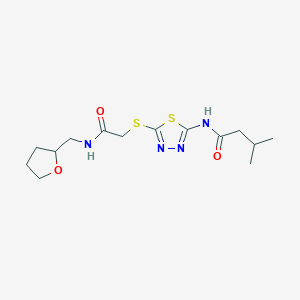![molecular formula C9H10O B2946104 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one CAS No. 24770-83-0](/img/structure/B2946104.png)
Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring. This compound is notable for its rigidity and strained ring system, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one typically involves the cyclopropanation of a suitable bicyclo[2.2.1]heptene derivative. One common method is the reaction of bicyclo[2.2.1]hept-5-ene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. This reaction proceeds via a carbene intermediate, which inserts into the double bond of the bicyclo[2.2.1]heptene to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, strong acids or bases.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original spirocyclic compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one involves its interaction with molecular targets through its strained ring system. The rigidity and unique geometry of the compound allow it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]
- Bicyclo[2.2.1]heptane derivatives
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is unique due to its combination of a bicyclo[2.2.1]heptane ring system with a cyclopropane ring, resulting in a highly strained and rigid structure. This makes it particularly valuable in applications requiring stable and geometrically constrained molecules .
Eigenschaften
IUPAC Name |
spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNSCGVCUOPNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(=O)C2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)
![3-[(2,6-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946025.png)
![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)


![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2946039.png)

![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)
![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)
